![molecular formula C17H16N2O3 B3372301 Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate CAS No. 885278-92-2](/img/structure/B3372301.png)
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
Overview
Description
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate, also known as EBIC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. EBIC is a synthetic compound that belongs to the indazole family, which has been shown to possess a broad range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mechanism Of Action
The mechanism of action of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate exerts its biological activity by modulating various signaling pathways in cells. For example, in the case of anti-inflammatory activity, Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate has been shown to possess a broad range of biochemical and physiological effects. Some of the reported effects include inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokines, and modulation of various signaling pathways in cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate has been shown to possess potent biological activity, which makes it a useful tool for studying various cellular processes. However, one of the limitations of using Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is its relatively high cost compared to other chemical compounds that possess similar biological activity.
Future Directions
Despite the significant progress made in understanding the biological activity of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate, there is still much that remains unknown. Future research should focus on elucidating the precise mechanism of action of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate and identifying its molecular targets in cells. Additionally, further studies are needed to explore the potential application of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate in the treatment of various diseases, including cancer and inflammatory disorders. Finally, efforts should be made to develop more efficient and cost-effective methods for synthesizing Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate, which could make it more accessible to researchers.
Scientific Research Applications
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate has been extensively studied for its potential application in medicinal chemistry. Several studies have reported its anti-inflammatory, antitumor, and antiviral properties. In one study, Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate was found to inhibit the growth of human lung cancer cells by inducing apoptosis, which is a process of programmed cell death. Another study reported that Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate possesses potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
ethyl 7-phenylmethoxy-2H-indazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-17(20)16-13-9-6-10-14(15(13)18-19-16)22-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEPDLQEROSUCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NN1)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696345 | |
Record name | Ethyl 7-(benzyloxy)-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate | |
CAS RN |
885278-92-2 | |
Record name | Ethyl 7-(benzyloxy)-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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